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Compound of Interest

Compound Name: Akuammiline

Cat. No.: B15584804

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the therapeutic potential of Akuammiline alkaloids with alternative
analgesics, supported by experimental data. The focus is on the in vivo validation of these
compounds, detailing their analgesic efficacy and mechanism of action.

Akuammiline alkaloids, a class of indole alkaloids derived from the seeds of the West African
tree Picralima nitida, have long been used in traditional medicine for pain management.[1]
Recent scientific investigations have sought to validate these traditional uses through rigorous
in vivo studies, primarily focusing on their analgesic properties. This guide synthesizes the
available preclinical data to offer a comparative overview of Akuammiline's therapeutic
potential.

Comparative Analgesic Potency

While comprehensive in vivo comparative studies on naturally occurring Akuammiline
alkaloids are limited, research on semi-synthetic derivatives has provided valuable insights into
their potential as analgesics. The analgesic potency of a compound is often quantified by its
median effective dose (ED50), the dose at which 50% of the test subjects show a predefined
analgesic effect. A lower ED50 value indicates higher potency.

The following table summarizes the ED50 values for a modified derivative of pseudo-
akuammigine, a type of Akuammiline alkaloid, in comparison to the widely used opioid
analgesic, morphine. It is important to note that these values are from different studies, and
experimental conditions may have varied.[1]
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) Route of
Compound Assay Animal Model . ) ED50 (mg/kg)
Administration

Modified
Pseudo- o -

o Tail-Flick Rodent Not Specified 77.6[1]
akuammigine
Derivative
Modified
Pseudo- .

o Hot-Plate Rodent Not Specified 77.101]
akuammigine
Derivative
Morphine Tail-Flick Rat (Male) Intravenous 1.8[1]
Morphine Tail-Flick Rat (Female) Intravenous 1.4[1]
Morphine Hot-Plate Rat (Male) Intravenous 8.4[1]
Morphine Hot-Plate Rat (Female) Intravenous 10.6[1]

Mechanism of Action: y-Opioid Receptor Signaling

Akuammiline alkaloids primarily exert their analgesic effects by acting as agonists at the p-
opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a central role in pain
modulation.[1] The binding of an Akuammiline alkaloid to the MOR initiates an intracellular
signaling cascade, leading to a reduction in neuronal excitability and the inhibition of pain
signal transmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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